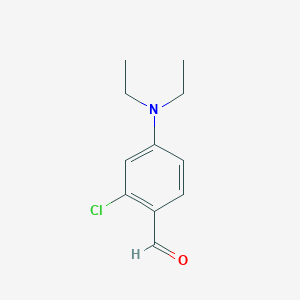

2-Chloro-4-(diethylamino)benzaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-(diethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(4-2)10-6-5-9(8-14)11(12)7-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLHYQGABBIOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504407 | |

| Record name | 2-Chloro-4-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-67-5 | |

| Record name | 2-Chloro-4-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Chloro-4-(diethylamino)benzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis methodologies, and key chemical reactions. Particular emphasis is placed on its role as a precursor to Schiff bases, a class of compounds with a broad spectrum of biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon analogous data from closely related structures to provide a comprehensive resource for researchers.

Introduction

This compound, with the CAS number 1424-67-5, is an aromatic aldehyde characterized by the presence of a chlorine atom at the 2-position and a diethylamino group at the 4-position of the benzaldehyde scaffold.[1] This unique substitution pattern, featuring both an electron-withdrawing halogen and an electron-donating dialkylamino group, imparts distinct reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), suggests potential applications of its derivatives in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1424-67-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Not specified | N/A |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not available in the cited literature.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic data for this compound, derived from the analysis of its functional groups and comparison with similar structures.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aldehydic proton (singlet) ~9.5-10.5 ppm; Aromatic protons (multiplets) ~6.5-7.8 ppm; Diethylamino -CH₂- (quartet) ~3.3-3.5 ppm; Diethylamino -CH₃ (triplet) ~1.1-1.3 ppm. |

| ¹³C NMR | Aldehyde C=O ~190-192 ppm; Aromatic C-Cl ~135-138 ppm; Aromatic C-N ~150-153 ppm; Aromatic C-H ~110-130 ppm; Diethylamino -CH₂- ~44-46 ppm; Diethylamino -CH₃ ~12-14 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 211. A characteristic M+2 isotope peak for chlorine at m/z 213 (approximately one-third the intensity of the M⁺ peak).[2][3] Common fragmentation patterns may include the loss of the aldehyde group (-29 amu) or ethyl groups (-29 amu).[4][5] |

| Infrared (IR) Spectroscopy | Aldehyde C=O stretch ~1680–1700 cm⁻¹; Aromatic C=C stretches ~1500–1600 cm⁻¹; C–N stretch ~1220 cm⁻¹. |

Synthesis Methodologies

Several synthetic routes for this compound have been described, primarily involving multi-step pathways or nucleophilic aromatic substitution.

Multi-Step Synthesis from 2-Chloro-4-nitrobenzaldehyde

A common and well-documented pathway involves a two-step process starting from 2-chloro-4-nitrobenzaldehyde.[1]

Step 1: Reduction of the Nitro Group The nitro group of 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine.

-

Experimental Protocol:

-

Reactants: 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

-

Solvent: Ethanol.

-

Procedure: The starting material is dissolved in ethanol, and the Pd/C catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-chloro-4-aminobenzaldehyde.

-

Step 2: N-Alkylation of the Amino Group The resulting 2-chloro-4-aminobenzaldehyde is then diethylated.

-

Experimental Protocol:

-

Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide, Potassium carbonate (K₂CO₃).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: The amine is dissolved in DMF, and potassium carbonate is added as a base. Ethyl bromide is then added, and the mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified.[1]

-

Caption: Multi-step synthesis of this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[6][7][8][9] This reaction could potentially be employed for the synthesis of this compound from 3-chloro-N,N-diethylaniline.

-

Experimental Protocol (General):

-

Reactants: 3-chloro-N,N-diethylaniline, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

-

Procedure: The Vilsmeier reagent is first prepared by the reaction of POCl₃ with DMF. The electron-rich aromatic substrate (3-chloro-N,N-diethylaniline) is then added to the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature. Upon completion, the reaction is quenched with water, followed by neutralization to yield the aldehyde.[10]

-

Caption: Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound in research lies in its role as a versatile synthetic intermediate.

Formation of Schiff Bases

A key reaction of this aldehyde is its condensation with primary amines to form Schiff bases (imines).[1] This reaction is a cornerstone of synthetic organic chemistry, providing access to a wide array of derivatives with diverse applications.

-

Experimental Protocol (General for Schiff Base Synthesis):

-

Reactants: this compound, a primary amine.

-

Solvent: Typically ethanol or methanol.

-

Catalyst: A catalytic amount of acid (e.g., acetic acid) is often used.

-

Procedure: Equimolar amounts of the aldehyde and the primary amine are dissolved in the solvent. A few drops of the acid catalyst are added, and the mixture is refluxed for a period of time. The formation of the Schiff base can be monitored by TLC. The product often precipitates upon cooling and can be collected by filtration.

-

Caption: General scheme for Schiff base formation.

Applications in Drug Development

While direct biological studies on this compound are scarce, its derivatives, particularly Schiff bases, are of significant interest in drug development. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13][14] The synthesis of novel Schiff bases from this compound and subsequent screening for biological activity represents a promising avenue for the discovery of new therapeutic agents. The presence of the chloro and diethylamino groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting Schiff base derivatives.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. While a comprehensive dataset of its physicochemical and spectroscopic properties is yet to be established in the public domain, this guide provides a foundational understanding based on available information and analogies to related compounds. The synthetic routes and key reactions outlined herein offer a practical framework for researchers to utilize this compound in the design and synthesis of novel molecules with potential biological activities. Further research is warranted to fully elucidate the properties and therapeutic potential of derivatives of this compound.

References

- 1. This compound | 1424-67-5 | Benchchem [benchchem.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ajrconline.org [ajrconline.org]

- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis, Characterization and Biological Activity of Schiff Bases | Semantic Scholar [semanticscholar.org]

- 13. scirp.org [scirp.org]

- 14. ijfmr.com [ijfmr.com]

2-Chloro-4-(diethylamino)benzaldehyde physical and chemical properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-(diethylamino)benzaldehyde is an aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a benzaldehyde core, is strategically functionalized with an electron-donating diethylamino group at the 4-position and an electron-withdrawing chlorine atom at the 2-position. This unique substitution pattern imparts a distinct electronic character and reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceutical agents.[1][2] The reactive aldehyde group serves as a key handle for various chemical transformations, most notably condensation reactions to form Schiff bases, while the substituted aromatic ring provides a scaffold for building diverse molecular frameworks.[1]

Physical and Chemical Properties

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1424-67-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | ZRLHYQGABBIOME-UHFFFAOYSA-N | [1] |

Table 2: Comparative Physical Properties of Related Benzaldehydes

| Property | This compound | 2-Chloro-4-(dimethylamino)benzaldehyde | 4-(diethylamino)benzaldehyde (DEAB) |

| Appearance | Not specified | Solid at 20°C[3] | Yellow to orange crystalline solid |

| Melting Point | Not specified | 80.0 - 84.0 °C[2] | 37 - 41 °C |

| Boiling Point | Not specified | 309.4 ± 27.0 °C at 760 mmHg[3] | 174 °C at 7 mmHg |

| Density | Not specified | 1.2 ± 0.1 g/cm³[3] | Not specified |

| Flash Point | Not specified | 140.9 ± 23.7 °C[3] | 113 °C (closed cup) |

| Solubility | Not specified | Soluble in organic solvents (ethanol, acetone); limited solubility in water[3] | Insoluble in water; soluble in ethanol and ether |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its aldehyde functional group and the unique electronic nature of its substituted aromatic ring.

-

Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[1] This reaction is a cornerstone of synthetic chemistry, providing a pathway to a vast array of derivatives with diverse applications.[1] The reaction is typically acid-catalyzed, with an optimal pH of around 5.[1]

-

Reduction Reactions: The aldehyde can be reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.[3]

-

Nucleophilic Substitution: While the chlorine atom is on an aromatic ring, its reactivity towards nucleophilic substitution can be influenced by the electronic environment. This provides a potential route for further derivatization.[3]

The compound is a valuable building block for creating more complex molecules.[1] Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a well-known inhibitor of aldehyde dehydrogenase (ALDH), suggests its potential use in designing novel enzyme inhibitors.[1]

Experimental Protocols

A documented synthetic route to this compound begins with 2-chloro-4-nitrobenzaldehyde.[1] The process involves a two-step transformation: reduction of the nitro group followed by diethylation of the resulting amine.

Step 1: Nitro Group Reduction

-

Reactants: 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Ethanol (solvent).

-

Procedure: The starting material is dissolved in ethanol in a suitable reaction vessel. A catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (catalytic hydrogenation) and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure to yield 2-chloro-4-aminobenzaldehyde.

Step 2: N-Alkylation (Diethylation)

-

Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide (ethylating agent), Potassium carbonate (K₂CO₃, base), Dimethylformamide (DMF, solvent).

-

Procedure: The 2-chloro-4-aminobenzaldehyde from Step 1 is dissolved in DMF. Potassium carbonate is added as a base, followed by the addition of at least two equivalents of ethyl bromide. The reaction mixture is heated and stirred until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.[1]

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.

-

Reactants: this compound (1 equivalent), a primary amine (1 equivalent), Ethanol or Methanol (solvent), Glacial acetic acid (catalyst).

-

Procedure: Dissolve this compound in ethanol in a round-bottom flask. Add the primary amine to this solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The resulting Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4][5][6]

Role in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition

While direct studies on this compound are limited, extensive research on its close analog, 4-(diethylamino)benzaldehyde (DEAB), provides a powerful model for its potential application in drug development. DEAB is widely documented as a potent, pan-inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes overexpressed in various cancers.[7][8][9][10]

ALDH enzymes play a crucial role in detoxifying aldehydes and are implicated in cancer cell proliferation, survival, and resistance to chemotherapy.[10] High ALDH activity is often used as a marker for cancer stem cells (CSCs).[8][11] Inhibitors like DEAB can sensitize cancer cells to cytotoxic agents.[8] DEAB acts as a reversible competitive inhibitor for some ALDH isoforms, such as ALDH1, and as an irreversible inactivator for others by forming a stable covalent bond.[8][11][12] The structural modifications in this compound (the addition of a chloro group) could modulate this inhibitory activity and isoform selectivity, making it and its derivatives interesting candidates for novel anticancer therapies.[10]

References

- 1. This compound | 1424-67-5 | Benchchem [benchchem.com]

- 2. 2-Chloro-4-(dimethylamino)benzaldehyde [myskinrecipes.com]

- 3. Buy 2-Chloro-4-(dimethylamino)benzaldehyde (EVT-301094) | 1424-66-4 [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-4-(diethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Chloro-4-(diethylamino)benzaldehyde (CAS No. 1424-67-5), a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide combines established information with predicted data and exemplar experimental protocols based on closely related analogues.

Compound Identification and Physicochemical Properties

This compound is a derivative of benzaldehyde with a chloro group at the ortho position and a diethylamino group at the para position relative to the aldehyde functionality. These substitutions, particularly the electron-donating diethylamino group, significantly influence the electronic properties and reactivity of the aromatic ring and the aldehyde group.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1424-67-5 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol [1] |

| InChI Key | ZRLHYQGABBIOME-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties (Note: Experimental data is limited; these values are based on computational predictions.)

| Property | Predicted Value |

| Appearance | Solid (predicted) |

| Boiling Point | ~330-350 °C at 760 mmHg |

| Melting Point | Not available |

| Density | ~1.1-1.2 g/cm³ |

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities. Common methods for the synthesis of this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): A common starting material is 2-chloro-4-fluorobenzaldehyde, where the highly activated fluorine atom is displaced by diethylamine.[1]

-

Vilsmeier-Haack Reaction: This reaction on 3-chloro-N,N-diethylaniline can introduce the formyl group.

-

Multi-step Synthesis: A pathway starting from 2-chloro-4-nitrobenzaldehyde involves the reduction of the nitro group to an amine, followed by N-alkylation with an ethylating agent.[1]

Potential impurities may include starting materials, regioisomers (e.g., 3-chloro-4-(diethylamino)benzaldehyde), under- or over-alkylated products (the corresponding amino or triethylammonium species), and residual solvents.

Figure 1: A generalized workflow for the synthesis, purification, and characterization of this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A typical purity level for research-grade material is ≥95%.

Table 3: Exemplar HPLC Purity Analysis Method (Note: This is a general method for aromatic aldehydes and requires optimization for the specific compound.)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |

| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm or 360 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolve accurately weighed sample in acetonitrile or mobile phase |

Spectroscopic Characterization

A combination of spectroscopic techniques is required to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | Singlet | Aldehydic proton (-CHO) |

| 7.5 - 7.8 | Doublet | Aromatic proton ortho to -CHO | |

| 6.5 - 6.8 | Multiplet | Other aromatic protons | |

| 3.3 - 3.6 | Quartet | Methylene protons (-CH₂-) of ethyl group | |

| 1.1 - 1.3 | Triplet | Methyl protons (-CH₃) of ethyl group | |

| ¹³C | ~190 | Singlet | Aldehydic carbon (C=O) |

| 110 - 155 | Multiplet | Aromatic carbons | |

| ~45 | Singlet | Methylene carbon (-CH₂-) of ethyl group | |

| ~12 | Singlet | Methyl carbon (-CH₃) of ethyl group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 211.69 | Molecular ion |

| [M+2]⁺ | 213.69 | Isotope peak due to ³⁷Cl (approx. 1/3 intensity of [M]⁺) |

| [M-1]⁺ | 210.69 | Loss of aldehydic proton |

| [M-29]⁺ | 182.69 | Loss of the -CHO group |

| [M-15]⁺ | 196.69 | Loss of a methyl group from an ethyl substituent |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 2980 | C-H stretch | Aliphatic (ethyl groups) |

| 2720, 2820 | C-H stretch | Aldehyde |

| 1685 - 1695 | C=O stretch | Aldehyde (carbonyl) |

| 1580 - 1610 | C=C stretch | Aromatic |

| 1300 - 1350 | C-N stretch | Diethylamino |

| 750 - 780 | C-Cl stretch | Chloro |

Experimental Protocols (Exemplar)

The following are detailed, generalized protocols for the characterization techniques described. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Protocol 1: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.

-

Standard Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to create a stock solution. Prepare working standards by serial dilution.

-

HPLC System Setup: Equilibrate the C18 column with a suitable starting gradient (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.

-

Analysis: Inject 10 µL of the sample solution. Run a gradient program designed to elute all components, for example, from 10% B to 90% B over 20 minutes.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming all components have a similar response factor.

Protocol 2: NMR Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign chemical shifts by referencing the solvent peak.

Protocol 3: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled to a GC/LC system). Use Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak [M]⁺ and the characteristic [M+2]⁺ isotope peak for chlorine. Analyze the fragmentation pattern to confirm structural features.

Protocol 4: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, its structural analogue, 4-(diethylamino)benzaldehyde (DEAB), is a known pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[1] ALDH enzymes are critical in cellular detoxification and the biosynthesis of retinoic acid. Their overexpression is linked to various diseases, including cancer. It is plausible that this compound could exhibit similar inhibitory activity.

Figure 2: A diagram illustrating the hypothetical inhibition of an aldehyde dehydrogenase (ALDH) signaling pathway by this compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental validation of the predicted data is essential, the provided information and protocols offer a robust framework for initiating purity assessment and structural characterization.

References

Technical Guide to the Health and Safety of 2-Chloro-4-(diethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-4-(diethylamino)benzaldehyde (CAS No. 1424-67-5).[1] Due to a lack of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from the closely related analogues: 2-Chloro-4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde. All recommendations should be considered in this context, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound and its analogues.

| Property | This compound | 2-Chloro-4-(dimethylamino)benzaldehyde | 4-(diethylamino)benzaldehyde |

| CAS Number | 1424-67-5[1] | 1424-66-4[2][3] | 120-21-8[4][5] |

| Molecular Formula | C₁₁H₁₄ClNO[1] | C₉H₁₀ClNO[2] | C₁₁H₁₅NO[4] |

| Molecular Weight | 211.69 g/mol [1] | 183.63 g/mol [2] | 177.24 g/mol [6] |

| Appearance | Not Specified | Solid[2] | Dark brown solid[4] |

| Boiling Point | Not Available | 309.4 ± 27.0 °C at 760 mmHg[2] | Not Available |

| Flash Point | Not Available | 140.9 ± 23.7 °C[2] | Not Available |

| Density | Not Available | 1.2 ± 0.1 g/cm³[2] | Not Available |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] | Soluble in organic solvents; limited solubility in water.[2] | Water solubility: 2.5 g/L (20°C)[4] |

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be hazardous. The GHS classifications for the related compounds are summarized below.

| Hazard Class | 2-Chloro-4-(dimethylamino)benzaldehyde | 4-(diethylamino)benzaldehyde |

| Acute Toxicity, Dermal | Not Classified | Category 3[4][7] |

| Skin Corrosion/Irritation | Causes skin irritation[8] | Category 2[4][5] |

| Serious Eye Damage/Eye Irritation | Causes eye irritation[8] | Category 2[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Causes respiratory tract irritation[8] | Category 3 (Respiratory system)[4][5] |

Hazard Statements:

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[4][5]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not available, the following general procedures, based on best practices for handling hazardous aromatic aldehydes, should be followed.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible.[5][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[5][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust.[8] Minimize dust generation.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] The compound may be air and light-sensitive; storage under an inert atmosphere is recommended.[2][9]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.2). Avoid breathing dust and contact with the substance.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.[5][8]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for its analogues.

| Test | Species | Route | Value | Compound |

| LD50 | Not Available | Not Available | Not Available | This compound |

| LD50 | Not Available | Not Available | Not Available | 2-Chloro-4-(dimethylamino)benzaldehyde |

| LC50 | Fish (Pimephales promelas) | - | 22.9 - 25 mg/L, 96h | 4-(diethylamino)benzaldehyde[5] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[8]

-

Skin: Causes skin irritation and may be harmful if absorbed through the skin.[8]

-

Eyes: Causes serious eye irritation.[8]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[8]

Visualizations

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Hazard Identification and Response Workflow

Caption: Safe Experimental Workflow

References

- 1. This compound | 1424-67-5 | Benchchem [benchchem.com]

- 2. Buy 2-Chloro-4-(dimethylamino)benzaldehyde (EVT-301094) | 1424-66-4 [evitachem.com]

- 3. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde, a valuable intermediate in the development of pharmaceuticals, dyes, and advanced materials.[1][2] The primary method described is a nucleophilic aromatic substitution (SNAr) reaction, utilizing 2-Chloro-4-fluorobenzaldehyde and diethylamine as starting materials.[1] This document outlines the reaction principles, a step-by-step experimental protocol, characterization data, and safety considerations. An alternative synthetic route is also discussed.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] In this reaction, the aromatic ring of 2-Chloro-4-fluorobenzaldehyde is rendered electron-deficient by the strong electron-withdrawing effect of the para-aldehyde group (-CHO).[1][3] This activation facilitates the attack of a nucleophile, diethylamine, on the carbon atom bearing the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity.[1]

The reaction involves two main steps:

-

Addition of the Nucleophile: The diethylamine attacks the aromatic ring at the C-F bond, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.[4][6]

The presence of a base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.[1]

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[1][3]

2.1 Materials and Equipment

-

Reagents:

-

2-Chloro-4-fluorobenzaldehyde (CAS: 84194-36-5)

-

Diethylamine (CAS: 109-89-7)

-

Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

-

Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column (if required for purification)

-

2.2 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diethylamine is a corrosive and flammable liquid. Handle with care.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

2.3 Step-by-Step Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-fluorobenzaldehyde.

-

Reagent Addition: Add anhydrous potassium carbonate to the flask, followed by anhydrous dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Reaction Initiation: Begin stirring the mixture and slowly add diethylamine to the flask at room temperature.

-

Heating: Heat the reaction mixture to the desired temperature (see Table 1) and maintain it for the specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reaction Mechanism Visualization

The mechanism involves the formation of a key intermediate, the Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge, particularly by the electron-withdrawing aldehyde group.[1][4]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Data and Characterization

The following tables summarize representative reaction conditions and the physical and spectroscopic properties of the final product.

Table 1: Representative Reaction Conditions and Yields This data is compiled from typical procedures for analogous SNAr reactions.[1]

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-fluorobenzaldehyde | Diethylamine | K₂CO₃ | DMF | 55 | 48 | ~66 |

| 2-Chloro-4-fluorobenzaldehyde | Diethylamine | Lewis Acid | Toluene | 100–115 | 24-48 | 72–85 |

Table 2: Product Characterization Data for this compound

| Property | Value |

| CAS Number | 1424-67-5[1] |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol [1] |

| Appearance | Yellow solid (typical) |

| Predicted ¹H NMR | Aldehyde H: 9.5-9.8 (Singlet)Aromatic H: 6.5-7.8 (Multiplets)-CH₂- (Ethyl): 3.3-3.5 (Quartet)-CH₃ (Ethyl): 1.1-1.3 (Triplet)[1] |

| Predicted ¹³C NMR | Aldehyde C=O: 190-192 ppmAromatic C-Cl: 135-138 ppmAromatic C-N: 150-153 ppmAromatic C-H: 110-130 ppm-CH₂- (Ethyl): 44-46 ppm-CH₃ (Ethyl): 12-14 ppm[1] |

Alternative Synthetic Route

An alternative, multi-step pathway to synthesize this compound starts from 2-chloro-4-nitrobenzaldehyde.[1] This route involves the reduction of the nitro group to an amine, followed by N-alkylation.

Figure 3: Workflow for an alternative synthetic pathway.

5.1 Brief Protocol for Alternative Route

-

Nitro Group Reduction: The nitro group of 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine using methods like catalytic hydrogenation (H₂ gas with a Pd/C catalyst in ethanol).[1]

-

N-Alkylation: The resulting 2-chloro-4-aminobenzaldehyde is then diethylated using an ethylating agent such as ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.[1]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via a robust nucleophilic aromatic substitution reaction. The detailed protocol, characterization data, and mechanistic visualizations are intended to support researchers in the successful preparation and application of this versatile chemical intermediate.

References

- 1. This compound | 1424-67-5 | Benchchem [benchchem.com]

- 2. 2-Chloro-4-(dimethylamino)benzaldehyde [myskinrecipes.com]

- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. scranton.edu [scranton.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive applications span various industries, including textiles, printing, and pharmaceuticals, owing to their straightforward synthesis, diverse color palette, and good stability. The color of azo dyes is determined by the extended conjugated systems of the aromatic rings connected by the azo bridge. Substituents on these aromatic rings play a crucial role in modulating the electronic properties and, consequently, the absorption spectrum of the dye.

2-Chloro-4-(diethylamino)benzaldehyde is a valuable synthetic intermediate. The diethylamino group is a strong electron-donating group, which can extend the conjugation and act as a powerful auxochrome, typically inducing a bathochromic (red) shift in the absorption maximum of a dye molecule. The ortho-chloro substituent, being electron-withdrawing and sterically hindering, can influence the planarity of the molecule and its lightfastness properties.

While not a direct precursor for the diazotization step in traditional azo dye synthesis, this compound can be incorporated into the final dye structure through multi-step synthetic pathways. A common and effective strategy involves its initial conversion into a more complex coupling component, for example, through a Schiff base formation or a Knoevenagel condensation. This application note details a protocol for the synthesis of an azo dye incorporating this compound via a Schiff base intermediate.

Proposed Synthetic Pathway

The synthesis of the target azo dye is proposed as a two-step process:

-

Step 1: Synthesis of a Schiff Base Coupling Component. this compound is reacted with an aromatic amine that also contains a hydroxyl group, such as 4-aminophenol. The aldehyde and the amine undergo a condensation reaction to form a Schiff base (imine). The phenolic hydroxyl group in this intermediate will serve as the active site for the subsequent azo coupling reaction.

-

Step 2: Diazotization and Azo Coupling. A primary aromatic amine, for instance, 4-chloroaniline, is diazotized using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then coupled with the Schiff base synthesized in the first step to yield the final azo dye.

Caption: Synthetic workflow for the azo dye.

Experimental Protocols

Materials and Equipment

-

This compound

-

4-Aminophenol

-

4-Chloroaniline

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Condenser

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

Protocol 1: Synthesis of Schiff Base Intermediate (4-(((2-chloro-4-(diethylamino)phenyl)methylene)amino)phenol)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.12 g (0.01 mol) of this compound in 50 mL of ethanol.

-

Addition of Amine: To this solution, add 1.09 g (0.01 mol) of 4-aminophenol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent).

-

Isolation: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified Schiff base intermediate in a vacuum oven at 50-60 °C.

Protocol 2: Synthesis of the Final Azo Dye

-

Diazotization of 4-Chloroaniline:

-

In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Azo Coupling:

-

In a 250 mL beaker, dissolve 3.05 g (0.01 mol) of the Schiff base intermediate prepared in Protocol 1 in 50 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold Schiff base solution with continuous, efficient stirring. Maintain the temperature below 5 °C throughout the addition.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the crude azo dye by vacuum filtration.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

-

-

Drying: Dry the final product in a vacuum oven at 60-70 °C.

Data Presentation

| Property | Representative Value Range | Notes |

| λmax (in Ethanol) | 450 - 550 nm | The exact value will depend on the overall conjugation of the final molecule. The strong electron-donating diethylamino group is expected to push the absorption into the visible range, yielding a colored dye. |

| Molar Absorptivity (ε) | 20,000 - 40,000 L mol⁻¹cm⁻¹ | High molar absorptivity is characteristic of azo dyes and indicates a strong color intensity. |

| Light Fastness (1-8) | 4 - 6 | The presence of the chloro group can sometimes improve light fastness. This is a measure of the dye's resistance to fading upon exposure to light. |

| Wash Fastness (1-5) | 3 - 4 | This property depends on the substantivity of the dye for a particular fabric and its solubility in water. |

Visualization of Chemical Structures

Caption: Key chemical structures in the synthesis.

Application Notes and Protocols: 2-Chloro-4-(diethylamino)benzaldehyde Derivatives as Aldehyde Dehydrogenase (ALDH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes critical for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] The human ALDH superfamily comprises 19 isozymes with diverse physiological roles, including retinoic acid biosynthesis, detoxification of lipid peroxidation-derived aldehydes, and metabolism of chemotherapeutic agents.[2] Notably, elevated ALDH activity is a hallmark of cancer stem cells (CSCs) across various tumor types, contributing to therapy resistance and poor patient prognosis.[3][4] This has positioned ALDH enzymes as promising therapeutic targets in oncology.

4-(Diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of ALDH isoforms and is commonly used as a control in the Aldefluor assay to identify ALDH-positive cell populations.[4] However, the development of more potent and isoform-selective inhibitors is crucial for therapeutic applications. This document focuses on 2-Chloro-4-(diethylamino)benzaldehyde and its derivatives as a promising class of ALDH inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: ALDH Inhibition by DEAB Analogues

While specific quantitative data for this compound is not extensively available in the public domain, a recent study on a series of 40 DEAB analogues provides valuable insights into their structure-activity relationships and inhibitory potency against various ALDH isoforms.[5] The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for selected potent analogues against ALDH1A3 and ALDH3A1.[6]

Table 1: Inhibitory Activity of DEAB Analogues against ALDH1A3 [6]

| Compound ID | R Group Modification | IC50 (µM) | Ki (µM) | Inhibition Type |

| 14 | m-bromo, N-dipropyl | 0.63 | 0.46 ± 0.15 | Competitive |

| 15 | m-chloro, N-isobutyl | 0.89 | < 1 | Competitive |

| 16 | m-fluoro, N-isobutyl | 0.95 | < 1 | Competitive |

| 34 | m-nitro, N-diethyl | 0.27 | - | - |

Table 2: Inhibitory Activity of DEAB Analogues against ALDH3A1 [6]

| Compound ID | R Group Modification | IC50 (µM) |

| 18 | m-chloro, p-dipropylamino | 1.61 |

| 19 | m-bromo, p-dipropylamino | 1.29 |

| DEAB | - | 5.67 |

Table 3: Cytotoxicity of DEAB Analogues in Prostate Cancer Cell Lines [5]

| Compound ID | PC3 (IC50, µM) | DU145 (IC50, µM) | LNCaP (IC50, µM) |

| 14 | > 200 | 100-200 | 10-50 |

| 18 | > 200 | > 200 | 50-100 |

| DEAB | > 200 | > 200 | > 200 |

Key Signaling Pathways

ALDH enzymes are implicated in several critical signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of ALDH can modulate these pathways, offering a therapeutic window for intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

Protocol 1: In Vitro ALDH Enzyme Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of purified ALDH by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Purified recombinant ALDH isozyme (e.g., ALDH1A1, ALDH1A3)

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 8.5

-

NAD+ solution: 10 mM in Assay Buffer

-

Substrate solution: 10 mM acetaldehyde in Assay Buffer

-

Inhibitor stock solution: 10 mM this compound derivative in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, NAD+ solution, and ALDH enzyme. The final concentrations in a 200 µL reaction volume should be approximately 2.5 mM NAD+ and an appropriate concentration of ALDH enzyme (to be determined empirically).

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivative in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup:

-

To the wells of the 96-well plate, add 180 µL of the Reaction Mix.

-

Add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Incubate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 10 µL of the substrate solution to each well to initiate the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Cellular ALDH Activity Assay (Aldefluor™ Assay)

The Aldefluor™ assay identifies and quantifies the population of cells with high ALDH activity using a fluorescent substrate.

Materials:

-

Aldefluor™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

-

Single-cell suspension of the cells of interest

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.[7]

-

Prepare "Test" and "Control" Tubes:

-

For each sample, label one "Test" tube and one "Control" tube.

-

Add 1 mL of the cell suspension to the "Test" tube.

-

-

Prepare Control Sample:

-

Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube.

-

Add 5 µL of DEAB reagent (a specific ALDH inhibitor) to the "Control" tube and mix gently. This serves as the negative control for background fluorescence.[7]

-

-

Stain with Aldefluor™ Reagent:

-

Add 5 µL of the activated Aldefluor™ Reagent to the "Test" tube and mix gently.[7]

-

-

Incubation: Incubate both the "Test" and "Control" tubes for 30-60 minutes at 37°C, protected from light.[8] The optimal incubation time may vary depending on the cell type.

-

Cell Pelleting and Resuspension: After incubation, centrifuge the tubes at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh Aldefluor™ Assay Buffer.[8]

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use the "Control" sample to set the gate for the ALDH-positive population.

-

The "Test" sample will show a population of cells with high fluorescence, representing the ALDH-positive cells.

-

To test the inhibitory effect of this compound derivatives, pre-incubate the cells with the compound for a specified time before adding the Aldefluor™ reagent.

-

Protocol 3: In Vivo Assessment of ALDH Inhibitors

This protocol provides a general framework for evaluating the efficacy of this compound derivatives in a preclinical tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line with high ALDH activity

-

This compound derivative formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring with calipers every 2-3 days.

-

Treatment Groups: Randomize the mice into treatment and control groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound derivative at a determined dose and schedule (e.g., daily intraperitoneal injection).

-

-

Treatment and Monitoring: Administer the treatment as per the defined schedule. Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Collection and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for ALDH expression, proliferation markers (e.g., Ki-67), and angiogenesis markers (e.g., CD31).

-

Compare the tumor growth between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

-

Conclusion

This compound derivatives represent a promising class of ALDH inhibitors with the potential for improved potency and isoform selectivity compared to the parent compound, DEAB. The data and protocols provided in this document offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further investigation into the specific activity of this compound and the optimization of its derivatives could lead to the development of novel anti-cancer therapies targeting ALDH-positive cancer stem cells.

References

- 1. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors [frontiersin.org]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 8. ulab360.com [ulab360.com]

Reduction of 2-Chloro-4-(diethylamino)benzaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

Application Note: Selective Reduction of the Aldehyde Group in 2-Chloro-4-(diethylamino)benzaldehyde to Synthesize (2-Chloro-4-(diethylamino)phenyl)methanol, a Key Intermediate for Pharmaceutical and Imaging Agent Development

The selective reduction of the aldehyde functionality in this compound is a critical transformation in medicinal chemistry, yielding (2-Chloro-4-(diethylamino)phenyl)methanol. This product serves as a valuable intermediate in the synthesis of a variety of bioactive molecules and imaging agents. The presence of the chloro and diethylamino groups on the aromatic ring necessitates a careful selection of reducing agents to ensure high chemoselectivity and avoid unwanted side reactions.

This document provides detailed protocols for three common and effective methods for this reduction: Sodium Borohydride (NaBH₄) reduction, Lithium Aluminum Hydride (LiAlH₄) reduction, and catalytic hydrogenation. Each method offers distinct advantages in terms of reactivity, selectivity, and operational simplicity.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the typical quantitative data associated with each reduction method for the conversion of this compound to (2-Chloro-4-(diethylamino)phenyl)methanol.

| Reduction Method | Reducing Agent | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Purity (%) | Key Considerations |

| Method 1 | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | 1 - 4 | 90 - 98 | >95 | Mild conditions, high chemoselectivity for aldehydes.[1] |

| Method 2 | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 - 35 | 1 - 3 | 85 - 95 | >95 | Highly reactive, requires stringent anhydrous conditions.[2] |

| Method 3 | Catalytic Hydrogenation | Ethanol, Methanol | 25 - 50 | 2 - 8 | 92 - 99 | >98 | Requires specialized hydrogenation equipment. |

Experimental Protocols

Method 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using the mild and selective reducing agent, sodium borohydride.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 50 mL of deionized water to quench the reaction.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Chloro-4-(diethylamino)phenyl)methanol as a solid.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction using the powerful reducing agent, lithium aluminum hydride, which requires strict anhydrous conditions.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 2.0 g of LiAlH₄ to 50 mL of anhydrous diethyl ether in the flask and stir to form a suspension.

-

Dissolve 10.0 g of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the solution of the aldehyde dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, cool the flask again to 0 °C and cautiously quench the reaction by the sequential dropwise addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and then 6 mL of water.

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (2-Chloro-4-(diethylamino)phenyl)methanol.

Method 3: Catalytic Hydrogenation

This protocol describes the reduction of the aldehyde using hydrogen gas in the presence of a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen Gas Source

-

Parr Hydrogenation Apparatus or similar

-

Filter agent (e.g., Celite)

Procedure:

-

Place 10.0 g of this compound and 0.5 g of 10% Pd/C into a suitable pressure vessel for hydrogenation.

-

Add 100 mL of ethanol to the vessel.

-

Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the hydrogen uptake.

-

Once the hydrogen uptake ceases, stop the reaction and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield (2-Chloro-4-(diethylamino)phenyl)methanol.

Visualizations

The following diagrams illustrate the chemical transformation and a potential application workflow for the synthesized alcohol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde, primarily via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-diethyl-3-chloroaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃)[1][2].

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is generated from the reaction of a substituted amide, like DMF, with phosphorus oxychloride. The resulting electrophilic species then attacks the electron-rich aromatic ring of the N,N-diethyl-3-chloroaniline[2][3].

Q3: What is the expected regioselectivity of the Vilsmeier-Haack reaction on N,N-diethyl-3-chloroaniline?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The diethylamino group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The powerful activating effect of the diethylamino group will dominate the directing effects. Therefore, the formylation is expected to occur at the positions ortho and para to the diethylamino group. Due to steric hindrance from the diethylamino group and the chloro group, the major product will be the result of substitution at the less sterically hindered para position, yielding this compound.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |

| Insufficient activation of the aromatic ring. | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. N,N-diethyl-3-chloroaniline should be sufficiently activated. Ensure the starting material is pure. | |

| Incorrect stoichiometry of reagents. | Use a slight excess of the Vilsmeier reagent (DMF/POCl₃) relative to the N,N-diethyl-3-chloroaniline. A common molar ratio is 1:1.1-1.5 for the aniline to the Vilsmeier reagent components. | |

| Formation of a Greenish-Blue Discoloration | Localized overheating during the neutralization of the reaction mixture. | During the workup, add the neutralizing agent (e.g., saturated sodium acetate solution) slowly and with vigorous stirring while cooling the mixture in an ice bath to maintain a temperature below 20°C. This prevents the formation of colored byproducts[1]. |

| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of N,N-dimethylaniline is typically heated on a steam bath for 2 hours[1]. |

| Formation of Multiple Products (Isomers) | Competing ortho-substitution. | While para-substitution is favored, some ortho-substitution can occur. Optimize the reaction temperature; lower temperatures may improve regioselectivity. Purification by column chromatography may be necessary to separate isomers. |

| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method. Alternatively, for aldehydes, a sodium bisulfite wash can be used to form a water-soluble adduct, which can then be separated from non-aldehyde impurities. The aldehyde can be regenerated by treatment with a base[4]. |

Potential Side Reactions

| Side Reaction | Description | Mitigation Strategies |

| Di-formylation | Introduction of a second formyl group onto the aromatic ring. | Use a controlled stoichiometry of the Vilsmeier reagent (close to 1:1). Lowering the reaction temperature can also help to reduce the likelihood of a second formylation. |

| N-Dealkylation | Removal of one or both ethyl groups from the diethylamino substituent. | This is a known side reaction for N,N-dialkylanilines under certain oxidative conditions. While less common in Vilsmeier-Haack reactions, it can be minimized by maintaining moderate reaction temperatures and avoiding prolonged reaction times. |

| Hydrolysis of the Chloroiminium Intermediate | Premature hydrolysis of the intermediate before the desired product is formed. | Ensure anhydrous reaction conditions until the workup step. |

| Formation of Colored Byproducts | As mentioned in the troubleshooting guide, localized high pH and temperature during workup can lead to the formation of intensely colored impurities, likely dye-like molecules derived from the product or intermediates[1]. | Careful control of temperature and pH during the neutralization step is crucial. Add the neutralizing agent slowly to a well-stirred, cooled reaction mixture[1]. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (Adapted from a similar procedure for p-dimethylaminobenzaldehyde[1])

Materials:

-

N,N-diethyl-3-chloroaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous sodium acetate solution

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous DMF (1.1 to 1.5 molar equivalents to the aniline). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (1.1 to 1.5 molar equivalents) dropwise with stirring. An exothermic reaction will occur.

-

Addition of the Aniline: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add N,N-diethyl-3-chloroaniline (1 molar equivalent) dropwise to the stirred mixture.

-

Reaction: After the addition is complete, heat the reaction mixture on a steam bath with continued stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.

-

Workup and Neutralization: Cool the reaction mixture and pour it slowly onto a large amount of crushed ice in a beaker with vigorous stirring. Neutralize the acidic solution to a pH of 6-8 by the slow, dropwise addition of a saturated aqueous sodium acetate solution. It is critical to maintain the temperature below 20°C during neutralization by adding more ice if necessary to avoid the formation of colored impurities[1].

-

Isolation of the Crude Product: The product should precipitate as a solid. Allow the mixture to stand in a refrigerator overnight to complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-(diethylamino)benzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-4-(diethylamino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of gross impurities and obtaining a moderately pure product, recrystallization is often sufficient. For achieving high purity (>95%), column chromatography is typically recommended.[1]

Q2: What are the likely impurities in a crude sample of this compound?